

Technical Guide: Physicochemical Properties of 2-Chloro-4-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

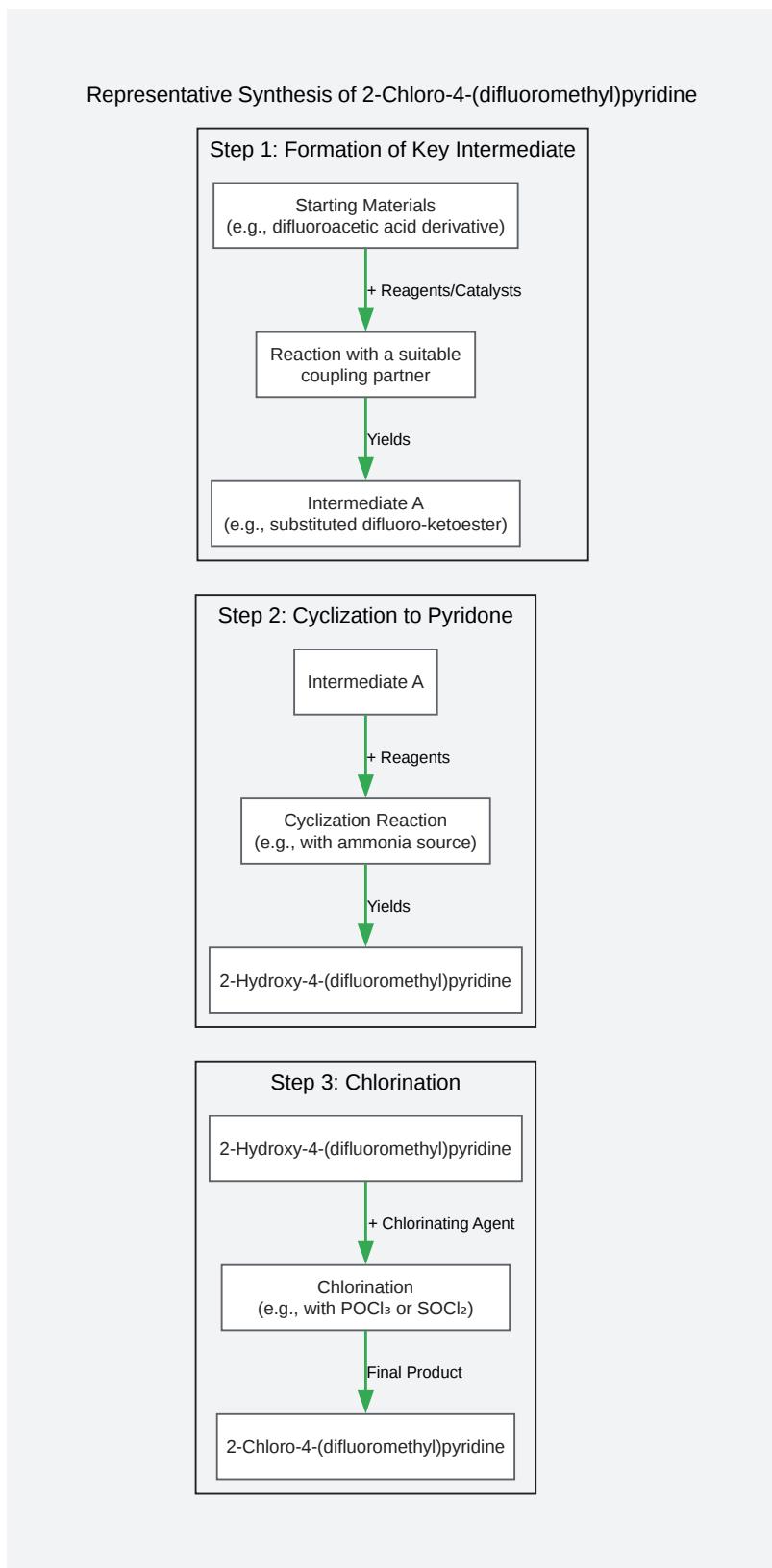
Compound of Interest

Compound Name:	2-Chloro-4-(difluoromethyl)pyridine
Cat. No.:	B598245

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Chloro-4-(difluoromethyl)pyridine**. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide consolidates information from various chemical suppliers and publicly available patents. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound in drug discovery and development.


Core Physical Properties

The physical properties of **2-Chloro-4-(difluoromethyl)pyridine** are summarized in the table below. It is important to note that some discrepancies exist in the reported values across different sources, particularly for the boiling point. The melting point has not been experimentally determined and is consistently reported as not applicable. Solubility data in common solvents is not currently available in the public domain.

Property	Value	Source(s)
CAS Number	1204296-03-6	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₄ ClF ₂ N	[2]
Molecular Weight	163.55 g/mol	[1] [2]
Boiling Point	202.6 ± 35.0 °C at 760 mmHg	[1] [2]
Density	1.3 ± 0.1 g/cm ³	[1]
Melting Point	Not Applicable	[1] [2]
Solubility	Data not available	

Synthesis Pathway

A representative synthetic route for **2-Chloro-4-(difluoromethyl)pyridine** can be adapted from patented methods for the analogous compound, 2-chloro-4-(trifluoromethyl)pyridine. The following workflow outlines a potential multi-step synthesis.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis of **2-Chloro-4-(difluoromethyl)pyridine**.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of **2-Chloro-4-(difluoromethyl)pyridine** are not readily available in the scientific literature. Therefore, this section provides generalized, standard laboratory procedures that can be adapted for this purpose.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of liquid.

Materials:

- Capillary tube (sealed at one end)
- Thermometer
- Small test tube
- Heating apparatus (e.g., oil bath or melting point apparatus with a heating block)
- Sample of **2-Chloro-4-(difluoromethyl)pyridine**

Procedure:

- A small amount of **2-Chloro-4-(difluoromethyl)pyridine** is placed in the small test tube.
- The capillary tube, with its open end downwards, is placed into the test tube.
- The test tube is attached to the thermometer and heated in the heating apparatus.
- Heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
- The heating is stopped, and the apparatus is allowed to cool.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

Materials:

- Pycnometer (a small glass flask of known volume)
- Analytical balance
- Temperature-controlled water bath
- Sample of **2-Chloro-4-(difluoromethyl)pyridine**

Procedure:

- The empty pycnometer is cleaned, dried, and weighed accurately.
- The pycnometer is filled with the sample liquid, ensuring no air bubbles are present.
- The filled pycnometer is placed in a temperature-controlled water bath to bring the liquid to a specific temperature (e.g., 20°C or 25°C).
- The pycnometer is removed from the bath, wiped dry, and weighed again.
- The weight of the liquid is determined by subtracting the weight of the empty pycnometer.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Solubility (Gravimetric Method)

This protocol provides a general framework for determining solubility in various solvents.

Materials:

- Vials with screw caps
- Analytical balance
- Thermostatically controlled shaker or agitator

- Centrifuge
- Calibrated pipettes
- Evaporating dish
- Oven
- Sample of **2-Chloro-4-(difluoromethyl)pyridine** and selected solvents

Procedure:

- An excess amount of **2-Chloro-4-(difluoromethyl)pyridine** is added to a known volume of the chosen solvent in a vial.
- The vial is sealed and placed in a thermostatically controlled shaker to agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is then centrifuged to separate the undissolved solid from the saturated solution.
- A known volume of the clear supernatant is carefully withdrawn using a calibrated pipette and transferred to a pre-weighed evaporating dish.
- The solvent is evaporated from the dish in an oven at a temperature below the boiling point of the solute.
- The dish is cooled in a desiccator and weighed.
- The mass of the dissolved solid is determined, and the solubility is calculated and expressed in units such as g/100 mL or mol/L.

Conclusion

This technical guide consolidates the currently available data on the physical properties of **2-Chloro-4-(difluoromethyl)pyridine**. While foundational, the information highlights the need for further experimental validation to resolve discrepancies in reported values and to establish a comprehensive physicochemical profile, including solubility in various solvents. The provided

synthesis pathway and generalized experimental protocols offer a starting point for researchers working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-4-(difluoromethyl)pyridine | CAS#:1204296-03-6 | Chemsoc [chemsoc.com]
- 2. americanelements.com [americanelements.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. anaxlab.com [anaxlab.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Chloro-4-(difluoromethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b598245#2-chloro-4-difluoromethyl-pyridine-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com